molecular formula C14H21Cl2N3 B2410737 1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride CAS No. 2379946-07-1

1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride

Cat. No.: B2410737
CAS No.: 2379946-07-1
M. Wt: 302.24
InChI Key: GWWPYBGMRCBCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds. It features an azetidine ring, a benzimidazole core, and a tert-butyl group, making it a unique and versatile molecule in various scientific and industrial applications.

Properties

IUPAC Name

1-(azetidin-3-yl)-2-tert-butylbenzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.2ClH/c1-14(2,3)13-16-11-6-4-5-7-12(11)17(13)10-8-15-9-10;;/h4-7,10,15H,8-9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWPYBGMRCBCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride typically involves multiple steps, starting with the construction of the azetidine ring followed by the formation of the benzimidazole core. One common synthetic route includes the reaction of azetidine with a suitable benzimidazole precursor under acidic conditions. The tert-butyl group is introduced through subsequent chemical reactions, often involving tert-butylating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride is unique due to its specific structural features. Similar compounds include:

  • 1-(Azetidin-3-yl)-1H-benzimidazole: Lacks the tert-butyl group.

  • 2-(tert-Butyl)-1H-benzimidazole: Lacks the azetidine ring.

  • 1-(Azetidin-3-yl)-2-methyl-1H-benzimidazole: Has a smaller alkyl group instead of tert-butyl.

Biological Activity

1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial effects, anticancer properties, and mechanisms of action based on recent research findings.

  • Molecular Formula : C12H15Cl2N3
  • Molecular Weight : 256.17 g/mol
  • CAS Number : Not specifically listed but related compounds are referenced.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including those containing azetidine moieties. The compound was tested against various pathogens, showing significant activity:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Mycobacterium smegmatis3.9 µg/mL
Candida albicans3.9 µg/mL

These findings indicate that the compound exhibits potent antimicrobial properties, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

The compound's structure suggests potential anticancer activity, which is supported by studies indicating that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .

Case Study: MCF-7 Cells

In a comparative study, several derivatives were screened for their antiproliferative effects on MCF-7 cells:

Compound IC50 (µM)
Compound A5.0
Compound B2.5
1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochlorideTBD

The data suggest that modifications to the benzimidazole structure can enhance anticancer activity, making this compound a candidate for further development .

The biological activity of 1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride is likely mediated through several mechanisms:

  • Inhibition of Cell Division : Similar compounds have been shown to target essential proteins involved in bacterial cell division, such as FtsZ, which is crucial for bacterial viability .
  • Biofilm Disruption : Studies indicate that benzimidazole derivatives can inhibit biofilm formation and disrupt existing biofilms in pathogens like Staphylococcus aureus, enhancing their efficacy against resistant strains .
  • Interaction with Enzymes : Molecular docking studies suggest that this compound may interact with key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.